molecular formula C16H14N2O2 B2727154 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 132465-62-4

1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B2727154
CAS RN: 132465-62-4
M. Wt: 266.3
InChI Key: NXFXMRQTSCVALM-UHFFFAOYSA-N
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Description

1,5-Diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a chemical compound with the linear formula C15H14N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound can be achieved via various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .


Molecular Structure Analysis

The molecular weight of this compound is 222.292 . The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .


Chemical Reactions Analysis

The reaction for the synthesis of this compound has simple operation, metal-free catalysis, acid or base free catalysis . As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .

Scientific Research Applications

Synthesis and Characterization

1,5-Diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid serves as a precursor for synthesizing various substituted pyrazole dicarboxylic acid derivatives. These derivatives are characterized using NMR, Mass, FTIR, and elemental analysis, highlighting its utility in developing novel compounds (Kasımoğulları & Arslan, 2010).

Reactions with Hydroxylamines and Carbazates

This compound is utilized in chemical reactions with hydroxylamine and carbazate derivatives, leading to the formation of various N-substituted pyrazole carboxamides and carboxylates. This demonstrates its versatility in organic synthesis (Korkusuz & Yıldırım, 2010).

Functionalization Studies

Studies on functionalization reactions of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid reveal its potential in creating diverse chemical structures. Theoretical examinations of these reactions provide insights into their mechanisms, further emphasizing the compound's utility in research (Yıldırım, Kandemirli, & Demir, 2005).

Antibacterial Activity Studies

Derivatives synthesized from 1,5-diphenyl-1H-pyrazole-3-carboxylic acid exhibit notable antibacterial activities against both Gram-positive and Gram-negative bacteria. This underscores its potential application in the development of new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Antimicrobial Activities

The compound's derivatives also display antimicrobial activities, highlighting its role in the discovery of new antimicrobial agents. These activities were evaluated using the disc diffusion method, confirming their efficacy against various bacteria and yeasts (Şahan, Yıldırım, & Albayrak, 2013).

Heme Polymerization Inhibitory Activity

In a study focusing on malaria, derivatives of 1,5-diphenyl-1H-pyrazole demonstrated significant heme polymerization inhibitory activity. This suggests its potential application in antimalarial research and drug development (Ekawati, Purwono, & Mardjan, 2020).

Antioxidant and Antimicrobial Activity

Certain synthesized compounds from 1,5-diphenyl-1H-pyrazole-4-carboxylic acid show promising antioxidant and antimicrobial activities. These findings could lead to their application in the development of new therapeutic agents (Umesha, Rai, & Nayaka, 2009).

Ionization Constant Studies

Investigations on the ionization constants of some pyrazole carboxylic acids, including 1,5-diphenyl-1H-pyrazole derivatives, provide valuable insights for chemical analysis and pharmaceutical applications (Alkan et al., 2009).

properties

IUPAC Name

2,3-diphenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFXMRQTSCVALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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